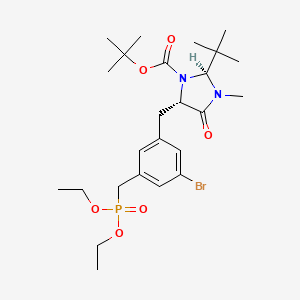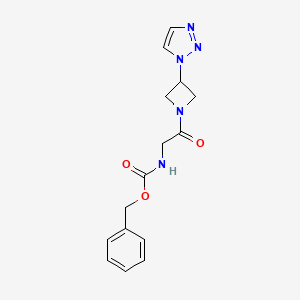![molecular formula C19H18N4OS2 B2426110 3-((4-metil-5-((1-feniletil)tio)-4H-1,2,4-triazol-3-il)metil)benzo[d]tiazol-2(3H)-ona CAS No. 847400-79-7](/img/structure/B2426110.png)
3-((4-metil-5-((1-feniletil)tio)-4H-1,2,4-triazol-3-il)metil)benzo[d]tiazol-2(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C19H18N4OS2 and its molecular weight is 382.5. The purity is usually 95%.
BenchChem offers high-quality 3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han investigado el potencial antitumoral de este compuesto y sus derivados. En un estudio, se diseñaron y sintetizaron nuevos derivados de 2,3,4,5-tetrahidro-1H-pirido-[4,3-b]indol. Estos compuestos mostraron actividad antiproliferativa moderada a excelente contra varias líneas celulares cancerosas, incluidas Hela, A549, HepG2 y MCF-7. Notablemente, algunos derivados mostraron valores de IC50 entre 0 μM y 100 μM, lo que indica su potencial como agentes anticancerígenos .
- Los estudios de acoplamiento molecular han revelado las orientaciones de unión de estos compuestos sintetizados en el sitio activo de c-Met, un receptor asociado con la progresión del cáncer. Además, se realizaron simulaciones de dinámica molecular para evaluar las estabilidades de unión entre los compuestos y sus receptores .
- Si bien no se ha estudiado ampliamente, explorar la actividad antimicrobiana de este compuesto y sus derivados podría ser valioso. Los investigadores han sintetizado compuestos relacionados (por ejemplo, ácido hidrazida 2-((4-(2H-benzo[d][1,2,3]triazol-2-il)piperidin-1-il)metil)-5-sustituido-1-il)-acético) y evaluado sus efectos antimicrobianos .
Actividad Antitumoral
Acoplamiento Molecular y Simulaciones de Dinámica Molecular
Propiedades Antimicrobianas
Mecanismo De Acción
Target of Action
The primary target of this compound is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways, which are used by bacteria for cell-cell communication .
Mode of Action
The compound interacts with the LasB system, inhibiting its function . This interaction results in the disruption of bacterial cell-cell communication, affecting their ability to respond to external factors such as nutrient availability and defense mechanisms .
Biochemical Pathways
The compound affects the quorum sensing pathways, which are crucial for bacterial survival and pathogenesis . These pathways coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting the LasB system, the compound disrupts these pathways, potentially reducing the pathogenicity of the bacteria .
Pharmacokinetics
The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The compound’s action results in the inhibition of the LasB system, disrupting bacterial cell-cell communication . This can lead to a reduction in biofilm formation, virulence production, and other pathogenic behaviors . In addition, the compound showed promising quorum-sensing inhibitor activities with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, nutrient availability can affect the activity of the quorum sensing pathways, which are the compound’s target . .
Propiedades
IUPAC Name |
3-[[4-methyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-13(14-8-4-3-5-9-14)25-18-21-20-17(22(18)2)12-23-15-10-6-7-11-16(15)26-19(23)24/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVSRJXOYCWDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2426027.png)


![1-[4-Methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2426033.png)

![3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2426037.png)
![N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426038.png)

![7-Fluoro-2-methyl-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2426041.png)


![2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2426047.png)
![2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide](/img/structure/B2426048.png)
![3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2426049.png)
